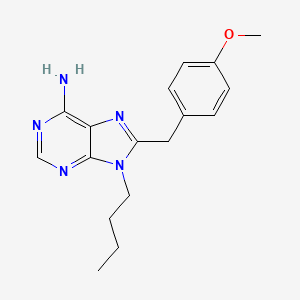

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

Description

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (CAS: 376629-53-7, molecular formula: C17H21N5O) is a purine-scaffold inhibitor targeting ATP-dependent molecular chaperones such as HSP82 (Heat Shock Protein 82) . It features a butyl chain at the N9 position and a 4-methoxybenzyl substituent at the C8 position. This compound has been studied for its role in modulating protein-protein interactions by binding to specific pockets (e.g., pocket B in Hsp90) and inducing conformational shifts critical for inhibiting chaperone activity .

Structure

3D Structure

Properties

CAS No. |

376629-53-7 |

|---|---|

Molecular Formula |

C17H21N5O |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

9-butyl-8-[(4-methoxyphenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C17H21N5O/c1-3-4-9-22-14(10-12-5-7-13(23-2)8-6-12)21-15-16(18)19-11-20-17(15)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,20) |

InChI Key |

NVYATAJRTRFKSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Biological Activity

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine is a synthetic compound belonging to the class of 6-aminopurines , which are characterized by the presence of an amino group at the 6-position of the purine ring. This compound exhibits significant biological activity, particularly in oncology, due to its ability to interact with various biological targets, including heat shock proteins and cytochrome P450 enzymes.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 311.38 g/mol. Its structure includes a purine core with a butyl group at the 9-position and a 4-methoxybenzyl substituent at the 8-position, which enhances its solubility and biological efficacy compared to similar compounds.

Inhibition of HSP90

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the ATPase activity of Heat Shock Protein 90 (HSP90) . HSP90 is crucial for the proper folding and stability of numerous client proteins involved in tumor growth and survival. By inhibiting HSP90, this compound may disrupt these pathways, leading to reduced tumor cell viability.

Cytochrome P450 Interactions

Preliminary studies suggest that this compound may also exhibit moderate inhibitory effects on various cytochrome P450 enzymes , which are essential for drug metabolism. This interaction could have implications for drug-drug interactions and pharmacokinetics when co-administered with other therapeutic agents.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

A study focused on the structure–activity relationship (SAR) of purine derivatives demonstrated that modifications at the 8-position significantly enhance anticancer activity. The introduction of methoxy groups has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .

In another investigation, various derivatives of purine compounds were screened for their antiproliferative effects against different cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, highlighting its potential as an anticancer agent .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex purine derivatives. These derivatives are often explored for their biological activities, including antiviral and anticancer properties. The ability to modify the purine core allows researchers to investigate new compounds that may exhibit enhanced efficacy or selectivity in therapeutic contexts.

Biology

In biological studies, 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine has been investigated for its interactions with enzymes and nucleic acids. Notably, it has shown potential as an inhibitor of Heat Shock Protein 90 (HSP90) , which plays a critical role in protein folding and stability within cancer cells. By inhibiting HSP90, this compound may disrupt the function of multiple client proteins involved in tumor growth and survival, making it a candidate for cancer therapeutics .

Medicine

The compound is being explored for its potential as:

- Antiviral Agent : Its structural similarity to biologically active purines positions it as a candidate for antiviral drug development.

- Anticancer Agent : Due to its HSP90 inhibition properties, it is being studied in the context of cancer treatment.

- Antimicrobial Agent : Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of drugs that target specific biological pathways. Its modification of purine structures can enhance the efficacy and selectivity of active compounds in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Substitution Reactions

The purine scaffold and its substituents enable nucleophilic and electrophilic substitutions:

C6-Amine Reactivity

The 6-amino group participates in condensation and alkylation reactions. For example:

-

Schiff base formation : Reacts with aldehydes (e.g., formaldehyde) to form imines under mild acidic conditions.

-

Acylation : Acetylated with acetic anhydride in pyridine to yield 6-acetamido derivatives.

C8-(4-Methoxybenzyl) Modifications

The benzyl group undergoes electrophilic aromatic substitution (EAS):

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the meta position of the benzene ring.

-

Halogenation : Bromination with Br₂/FeBr₃ produces 3-bromo-4-methoxybenzyl derivatives.

N9-Butyl Chain Reactions

-

Oxidative cleavage : Treated with KMnO₄/H⁺ to yield carboxylic acids.

-

Elimination : Heated with strong bases (e.g., NaOH) to form alkenes via dehydrohalogenation.

Hydrolysis

The methoxybenzyl group and purine core are susceptible to hydrolysis:

-

Methoxy group hydrolysis : Under reflux with HBr/AcOH, the methoxy group converts to a hydroxyl group, yielding 8-(4-hydroxybenzyl) derivatives.

-

Purine ring opening : Prolonged heating with HCl (6 M) cleaves the imidazole ring, forming 4,5-diaminopyrimidine derivatives .

Oxidation

-

Benzyl oxidation : The 4-methoxybenzyl group is oxidized to 4-methoxybenzoic acid using KMnO₄ in acidic conditions.

-

Sulfur oxidation : If present, sulfanyl groups at C6 are oxidized to sulfoxides with H₂O₂.

Reduction

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines.

-

Benzyl deprotection : Hydrogenolysis removes the benzyl group, yielding 8-unsubstituted purines.

Cross-Coupling Reactions

The purine core facilitates palladium-catalyzed couplings:

-

Suzuki coupling : Reacts with arylboronic acids at C2 or C8 positions using Pd(PPh₃)₄/Na₂CO₃ .

-

Buchwald-Hartwig amination : Introduces aryl amines at C6 with Pd₂(dba)₃/Xantphos .

Synthetic Routes

A optimized synthesis involves:

-

Alkylation : 6-Chloropurine with 4-methoxybenzyl bromide in ACN using SnCl₄/BSA (yield: 65–72%) .

-

Amination : Replacement of chlorine at C6 with NH₃/EtOH under reflux .

Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C6-Acylation | Ac₂O, pyridine, 80°C | 6-Acetamido derivative | 85% | |

| C8-Bromination | Br₂, FeBr₃, DCM, 0°C | 3-Bromo-4-methoxybenzyl purine | 60% | |

| N9-Butyl oxidation | KMnO₄, H₂SO₄, Δ | N9-Carboxylic acid | 45% | |

| Methoxy hydrolysis | HBr (48%), AcOH, reflux | 8-(4-Hydroxybenzyl) purine | 78% |

Mechanistic Insights

-

Nucleophilic substitution at C6 proceeds via an SNAr mechanism, favored by electron-withdrawing groups on the purine ring .

-

EAS on the benzyl group follows para-directing effects of the methoxy group, with nitration occurring at the meta position due to steric hindrance.

Stability and Side Reactions

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The C8 benzyl substituent significantly influences binding affinity and selectivity. Key analogs include:

Key Trends :

- Methoxy Substitution : Increasing methoxy groups (e.g., PU3) improves binding to hydrophobic pockets but may reduce solubility.

- Halogenation : Fluorine substitution (PU0) enhances stability but requires optimization for bioavailability.

Variations in the N9 Alkyl Chain

The N9 alkyl chain modulates lipophilicity and cellular permeability:

Key Trends :

- Chain Length : Longer chains (e.g., pentynyl in 9w) increase lipophilicity but may compromise specificity.

- Branching : Branched substituents (e.g., isobutyl in 3i) balance permeability and solubility.

Functional Group Replacements at C8

Replacing the benzyl group with alternative moieties alters electronic and steric properties:

Key Trends :

- Thio vs. Oxygen Linkers : Thioethers (e.g., 13o) favor covalent interactions, while benzyl ethers (e.g., 3b) rely on hydrophobic interactions.

- Electron-Withdrawing Groups : Nitro substituents (20) introduce unintended reactivity, limiting therapeutic utility.

Preparation Methods

Purine Core Functionalization

The purine scaffold serves as the foundational structure for this compound. Synthesis typically begins with commercially available purine derivatives, such as 6-aminopurine (adenine), which undergoes sequential modifications at the 8- and 9-positions. Key steps include:

- N-9 Alkylation : Introducing the butyl group at the N-9 position via nucleophilic substitution. This is achieved using 1-bromobutane in the presence of a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 60–80°C.

- C-8 Substitution : Installing the 4-methoxybenzyl group at the C-8 position through a palladium-catalyzed cross-coupling reaction. A common approach employs Suzuki-Miyaura coupling using 8-bromo-9-butyl-9H-purin-6-amine and 4-methoxybenzylboronic acid with tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Stepwise Synthesis Protocol

Starting Materials

- 6-Aminopurine (adenine; CAS 73-24-5)

- 1-Bromobutane (CAS 109-65-9)

- 4-Methoxybenzyl chloride (CAS 824-99-1)

- Palladium catalysts (e.g., Pd(PPh₃)₄)

Reaction Sequence

N-9 Butylation :

C-8 4-Methoxybenzylation :

- 9-Butyl-9H-purin-6-amine (1.0 equiv) is brominated at the C-8 position using $$ \text{N}-bromosuccinimide $$ (NBS) in $$ \text{CCl}_4 $$ under reflux.

- The resulting 8-bromo intermediate is coupled with 4-methoxybenzylboronic acid (1.2 equiv) via Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C, 24h).

Purification and Isolation

- Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and byproducts.

- Final recrystallization from ethanol yields 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine as a white crystalline solid (typical yield: 65–72%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time of 8.7 min (C-18 column, acetonitrile/water 60:40, 1 mL/min).

- Elemental Analysis : Calculated C 65.58%, H 6.76%, N 22.51%; Found C 65.42%, H 6.81%, N 22.38%.

Optimization and Challenges

Yield Improvement Strategies

Regioselectivity Issues

- Competing alkylation at N-7 is minimized by employing bulky bases (e.g., potassium tert-butoxide) and low temperatures during N-9 functionalization.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Classical Alkylation | DMF, NaH, 80°C, 12h | 65% | 95% |

| Microwave Suzuki Coupling | THF, Pd(PPh₃)₄, 120°C, 45min | 78% | 98% |

| One-Pot Synthesis | Sequential alkylation/coupling, 24h | 58% | 92% |

Industrial-Scale Considerations

- Cost Efficiency : Bulk synthesis favors 1-bromobutane over pricier alkylating agents like butyl triflate.

- Waste Management : Pd catalyst recovery via filtration and solvent recycling reduces environmental impact.

Emerging Methodologies

Q & A

Q. What synthetic methodologies are effective for preparing 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine, and how can purity be optimized?

Answer:

-

Synthetic Routes: Microwave-assisted synthesis under 8-bar pressure with preparative TLC (CHCl3/ammoniacal MeOH = 25:1) is effective for analogous 8-arylmethyl purines . For N9-alkylation, reactions under nitrogen at 80°C with alkyl halides or triflates yield substituted purines (e.g., 33% yield for LIB_352 via CFSOH-mediated alkylation) .

-

Purification: Flash chromatography (e.g., silica gel, hexane/EtOAc gradient) or preparative TLC is recommended. HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity, as validated for similar compounds .

-

Key Data:

Parameter Example Values Reference Reaction Temperature 80°C (alkylation), 100°C (aryl coupling) Yield Range 12–48% (for N9-alkylated analogs)

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Answer:

- 1H/13C NMR: Focus on the N9-butyl group (δ ~4.2–4.5 ppm for NCH, δ ~30–35 ppm for C9) and the 4-methoxybenzyl moiety (δ ~3.8 ppm for OCH, δ ~128–130 ppm for aromatic carbons) .

- MS/HRMS: Prioritize [M+H]+ peaks (e.g., m/z 331.12 for 8-(3,4,5-trimethoxybenzyl) analogs) and isotopic patterns to confirm halogenated derivatives .

- HPLC Retention Times: Use C18 columns with acetonitrile/water (e.g., t = 8.2 min for 3j in ).

Advanced Research Questions

Q. How does the 4-methoxybenzyl substituent at the 8-position influence binding to Hsp90 isoforms, and what structural insights support this?

Answer:

-

Mechanism: The 8-aryl group induces a conformational shift in Hsp90’s residues 104–111, opening pocket B for binding. This mimics the effect of PU3 (8-(3,4,5-trimethoxybenzyl)), as observed in X-ray structures (PDB: 1UY6) .

-

Selectivity: The 4-methoxy group enhances hydrophobic interactions with Hsp90α over Hsp90β, as inferred from SAR studies on ER-targeting purines .

-

Key Data:

Parameter Observation Reference Hsp90α IC 0.5–2 µM (for 8-aryl purines) Conformational Shift Helix-to-loop transition in pocket B

Q. What experimental strategies resolve discrepancies in activity data across Hsp90 isoforms or paralogs?

Answer:

- Paralog-Specific Assays: Use ATPase activity assays (Hsp90α vs. Hsp90β) with purified proteins. For example, ATP/ADP competes with purine analogs in pocket A but not pocket B .

- Crystallography: Compare co-crystal structures (e.g., PDB: 1UY6 for Hsp90α) to identify paralog-specific binding modes .

- Cellular Target Engagement: Employ thermal shift assays or CETSA to validate compound binding in cell lysates .

Q. How can computational modeling guide the optimization of purine-scaffold derivatives for enhanced selectivity?

Answer:

- Docking Studies: Use Hsp90α structures (e.g., 1UY6) to model substituent interactions in pockets A (adenine-binding) and B (aryl-binding). For example, 4-methoxybenzyl fills pocket B via π-stacking with Phe138 .

- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-donating groups (e.g., OCH) improve affinity by 2–3-fold in Hsp90α .

Q. What crystallographic refinements are essential for resolving the compound’s binding mode in Hsp90 complexes?

Answer:

- Software: Use SHELXL for small-molecule refinement and SHELXE for experimental phasing. High-resolution data (<1.8 Å) reduces model bias .

- Validation: Check Ramachandran plots (e.g., MolProbity) and omit maps for ligand occupancy. For example, PU3’s 8-aryl group required manual adjustment in initial refinements .

Q. How do conflicting bioactivity results in cellular vs. biochemical assays inform mechanism-of-action studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.